Intermediate of Rolapitant
Description
Significance of Pharmaceutical Intermediates in Active Pharmaceutical Ingredient (API) Manufacturing
Pharmaceutical intermediates are chemical compounds that serve as the building blocks in the synthesis of an API. simsonpharma.compyglifesciences.commetouris.comsauravchemicals.com They are the products of individual reaction steps within a larger synthetic sequence. The quality and purity of these intermediates directly impact the quality, safety, and efficacy of the final API. globalpharmatek.commetouris.com Therefore, their production is subject to stringent quality control measures, even if they are not as rigorously regulated as the final drug substance. simsonpharma.comglobalpharmatek.com
The use of intermediates offers several advantages in API manufacturing:
Process Optimization: Intermediates break down a complex synthesis into manageable steps, allowing for better control over reaction conditions and optimization of yield and purity at each stage. pyglifesciences.com
Scalability: The use of well-defined intermediates facilitates the scaling up of production from laboratory quantities to industrial-scale manufacturing. simsonpharma.com
Safety: By isolating and purifying intermediates, potential impurities that could be harmful or affect the stability of the final product can be removed. simsonpharma.comglobalpharmatek.com
Retrosynthetic Analysis of Rolapitant (B1662417) and the Strategic Role of Its Key Intermediate
Rolapitant possesses a complex molecular architecture featuring a spirocyclic piperidine (B6355638) ring with two stereogenic centers. ufrgs.brumicore.com A retrosynthetic analysis, the process of mentally deconstructing the target molecule to identify potential starting materials, reveals the strategic importance of key intermediates. The synthesis of Rolapitant often involves the coupling of two advanced chiral building blocks. ufrgs.brnewdrugapprovals.orgacs.org One of these crucial intermediates is a pyroglutamate (B8496135) derivative, while the other is an allylic amine. ufrgs.brnewdrugapprovals.orgacs.org
Historical Evolution of Synthetic Strategies for the Intermediate of Rolapitant
The synthetic route to Rolapitant and its intermediates has evolved over time, with different approaches being developed to improve efficiency, yield, and stereoselectivity. An early synthesis developed by Schering-Plough involved a more linear sequence to construct the piperidine ring. umicore.comnih.gov
Later, a more convergent and efficient approach was developed, which is exemplified by the use of a ring-closing metathesis (RCM) reaction. umicore.comnewdrugapprovals.org This strategy involves the synthesis of two key chiral fragments that are then joined together through a reductive amination to form a precursor for the RCM reaction. umicore.com The RCM reaction, facilitated by a ruthenium-based catalyst like the Hoveyda-Grubbs second-generation catalyst, then efficiently closes the piperidine ring. umicore.comnewdrugapprovals.org This method offers the advantage of setting each stereocenter independently, avoiding issues with selectivity that were present in earlier routes. umicore.com
Another patented route by Opko Health, Inc. utilized a different chiral building block and also employed an intramolecular olefin metathesis strategy to form the core structure. nih.govmdpi.com These evolving strategies highlight the continuous effort in pharmaceutical chemistry to develop more robust and cost-effective manufacturing processes for important drugs like Rolapitant.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl 5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
InChI Key |
VUHAXUDTXAGDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of the Intermediate of Rolapitant
Classical Organic Transformations Utilized in Intermediate of Rolapitant (B1662417) Synthesis
The synthesis of the rolapitant intermediate incorporates several fundamental organic reactions. These classical transformations are crucial for building the molecular framework and introducing key functional groups. Notable reactions include:
Condensation Reactions: These are used to form key carbon-carbon and carbon-nitrogen bonds. For example, the synthesis of an oxazolidinone intermediate involves the condensation of (S)-phenylglycine with benzaldehyde (B42025). smolecule.commdpi.com
Alkylation: This process is used to add alkyl groups to the molecule. A key step is the diastereoselective C-alkylation of an oxazolidinone intermediate. smolecule.commdpi.com
Reductive Amination: This reaction is employed to form amines from carbonyl compounds. For instance, a masked aldehyde building block is reductively alkylated to create a bis-olefinic compound. mdpi.com
Hydroboration-Oxidation: This two-step reaction is used to convert an alkene into an alcohol. mdpi.com
Swern Oxidation: This method is utilized to oxidize alcohols to ketones or aldehydes. mdpi.com
Horner-Wadsworth-Emmons Olefination: This reaction is used to create alkenes from aldehydes or ketones. mdpi.com
Wittig Reaction: Another method for synthesizing alkenes, this reaction involves the use of a phosphonium (B103445) ylide. newdrugapprovals.org
Grignard Reactions: These are employed for the formation of carbon-carbon bonds. soton.ac.uk
Multi-Step Synthesis Pathways Leading to the Intermediate of Rolapitant
The creation of the rolapitant intermediate is a complex process that involves numerous steps. One prominent pathway begins with commercially available L-pyroglutamic acid, a chiral starting material. newdrugapprovals.orgnewdrugapprovals.org A four-step sequence from L-pyroglutamic acid leads to the formation of an aldehyde precursor, which is a key building block. newdrugapprovals.org This multi-step approach ensures that the intricate stereochemistry of the final molecule is precisely controlled. In some variations of the synthesis, intermediate compounds must be isolated and purified, often using techniques like column chromatography, before proceeding to the next reaction. newdrugapprovals.org
Convergent and Linear Synthesis Approaches for the this compound
In contrast, a linear synthesis would involve the sequential addition of reagents to a single starting material, which can be less efficient and result in lower yields over many steps. differencebetween.comfiveable.me The convergent approach for the rolapitant intermediate, by bringing together two complex fragments at a later stage, maximizes efficiency. smolecule.comchemicalbook.com
Stereoselective and Enantioselective Routes to the this compound
Achieving the correct three-dimensional structure is paramount in the synthesis of the rolapitant intermediate, as only one of the eight possible diastereoisomers exhibits the desired biological activity. smolecule.com This necessitates the use of stereoselective and enantioselective synthetic methods.
Chiral Auxiliary-Mediated Asymmetric Synthesis
A key strategy for controlling the stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comnih.gov A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the synthesis of the rolapitant intermediate, a derivative of L-pyroglutamic acid acts as a chiral auxiliary. smolecule.com This auxiliary establishes the (5S) configuration in the target molecule. smolecule.com Another example is the use of an oxazolidinone derived from (S)-phenylglycine, which directs a diastereoselective C-alkylation step. smolecule.commdpi.com A significant advantage of the pyroglutamic acid-derived auxiliary is that it is ultimately incorporated into the final structure, which improves atom economy. smolecule.com
Asymmetric Catalysis in the Enantioselective Preparation of the this compound
Asymmetric catalysis offers an efficient way to produce chiral molecules. uclm.es In the context of rolapitant synthesis, ring-closing metathesis has emerged as a powerful technique for constructing the spirocyclic piperidine (B6355638) core with high stereochemical control. smolecule.com The Hoveyda-Grubbs second-generation catalyst is employed for this key cyclization step. mdpi.comnewdrugapprovals.org Additionally, rhodium-catalyzed asymmetric hydrogenation has shown potential for creating the chiral piperidine framework. smolecule.com Researchers have also explored the use of a Cu(I)/chiral phosphoric acid catalyst for enantioselective amination to create pyrrolidine (B122466) motifs with a quaternary stereocenter. researchgate.net
Biocatalytic Transformations for the Stereospecific Synthesis of the this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally friendly approach to synthesis. mdpi.com While not the primary industrial method, biocatalytic approaches have been investigated for producing key chiral intermediates. For instance, carbonyl reductase enzymes have been used for the enantioselective synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, a crucial intermediate for rolapitant and related drugs. researchgate.netresearchgate.net These enzymes can convert a prochiral ketone into the desired chiral alcohol with excellent enantioselectivity. researchgate.netresearchgate.net This method offers an alternative to traditional chemical resolutions and asymmetric hydrogenations. researchgate.net
Novel Reagents and Innovative Reaction Conditions for the Synthesis of the this compound
A pivotal step in many synthetic approaches to Rolapitant is the construction of the central piperidine ring via a ring-closing metathesis (RCM) reaction. smolecule.com The use of well-defined ruthenium catalysts, specifically the Hoveyda-Grubbs second-generation catalyst , has been instrumental. smolecule.commdpi.com This catalyst demonstrates high efficiency and functional group tolerance, enabling the cyclization of a divinyl amine intermediate to form the desired spirocyclic core. smolecule.com The reaction is typically performed under heating in a solvent like toluene (B28343), often in the presence of an acid such as para-toluenesulfonic acid. smolecule.com This transformation is a key example of how modern organometallic catalysis has enabled the construction of complex pharmaceutical architectures.
Another area of innovation involves the asymmetric synthesis of the spirocyclic framework. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of asymmetric transformations. whiterose.ac.uk Research into the synthesis of 3-spiropiperidines, a core structural motif of Rolapitant, has demonstrated the utility of CPAs in catalyzing intramolecular aza-Michael cyclizations to generate enantioenriched scaffolds. whiterose.ac.uk More specifically, a dual catalytic system involving an iridium complex and a chiral phosphoric acid has been developed for the asymmetric reductive cycloaddition of formanilides and enamides to produce enantioenriched azaspirocycles. chinesechemsoc.org This method, which proceeds under mild conditions, offers a direct route to the chiral core of molecules like Rolapitant. chinesechemsoc.org A newly developed, highly effective catalyst for this transformation is a bowl-shaped phosphoric acid known as OCF-CPA (CPA18) , which bears an o-CF3-aryl group on an H8-BINOL framework. chinesechemsoc.org
An alternative synthetic route, developed by Opko Health, showcases a different strategic approach. mdpi.com This pathway also utilizes a key chiral building block, (S)-phenylglycine , which is elaborated through an oxazolidinone-mediated transformation sequence. smolecule.commdpi.com This route involves steps such as nitration, reduction with lithium borohydride, and alkylation with methyl acrylate (B77674) over basic alumina, demonstrating the use of a distinct set of reagents and conditions to achieve the synthesis of a key precursor to the final spirocyclic lactam. smolecule.commdpi.com
The table below summarizes some of the novel reagents and conditions applied in the synthesis of Rolapitant intermediates.
| Reaction Type | Key Reagent/Catalyst | Substrate(s) | Reaction Conditions | Key Outcome | Reference |
| Ring-Closing Metathesis | Hoveyda-Grubbs 2nd Gen. Catalyst | Divinyl amine intermediate (e.g., 96) | Toluene, heat, p-toluenesulfonic acid | Formation of spiro-piperidine ring (e.g., 97) | smolecule.com |
| Asymmetric Spirocyclization | Iridium complex & Chiral Phosphoric Acid (CPA18) | Formanilide and enamide | Toluene, -78 °C to -25 °C | Enantioenriched azaspirocycles | chinesechemsoc.org |
| Asymmetric Aza-Michael | Chiral Phosphoric Acid (CPA) | Thioester Michael acceptors | Varies (e.g., solvent, temp.) | Enantioenriched 3-spiropiperidines | whiterose.ac.uk |
| Alternative Route Intermediate | Lithium Borohydride, Basic Alumina | Nitro alkane intermediate | Varies | Formation of key intermediate (e.g., 175) | smolecule.commdpi.com |
Flow Chemistry Applications in the Synthesis of the this compound
Flow chemistry, or continuous flow processing, has become an increasingly important enabling technology in pharmaceutical manufacturing. syrris.comnih.gov It offers significant advantages over traditional batch processing, including enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved heat and mass transfer, increased safety when handling hazardous reagents, and greater potential for automation and scalability. syrris.comnih.govrsc.org
The application of these techniques to the synthesis of complex pharmaceutical intermediates like those for Rolapitant is an area of active development. smolecule.com Continuous flow processes are particularly attractive for the large-scale production of such molecules. smolecule.com In the context of Rolapitant synthesis, flow chemistry has been specifically explored for the optimization of the critical ring-closing metathesis (RCM) step. smolecule.com By conducting the RCM in a flow reactor, chemists can achieve better temperature control and mixing, potentially leading to reduced catalyst loading, shorter reaction times, and higher yields compared to batch conditions.
Furthermore, flow chemistry facilitates the integration of synthesis with purification and analysis, which can streamline the entire manufacturing process. syrris.com For instance, the development of more efficient workup procedures for the isolation of crystalline intermediates of Rolapitant has been a focus of flow process optimization. smolecule.com Looking forward, the application of modern techniques such as flow synthesis is expected to become more prevalent in the industrial production of complex spirocyclic drugs like Rolapitant. mdpi.com
The table below outlines the potential benefits of applying flow chemistry to the synthesis of Rolapitant intermediates.
| Process Step | Parameter | Batch Chemistry Challenge | Flow Chemistry Advantage | Reference |
| Ring-Closing Metathesis | Heat Management | Potential for localized overheating, leading to side reactions or catalyst decomposition. | Superior heat transfer allows for precise temperature control and uniform heating. | smolecule.comnih.gov |
| Ring-Closing Metathesis | Scalability | Scaling up can be non-linear and problematic. | Scaling is achieved by running the process for a longer duration ("scaling out"). | smolecule.comrsc.org |
| Handling Intermediates | Safety/Stability | Handling of potentially unstable or hazardous intermediates in large quantities. | Unstable intermediates can be generated and consumed in situ, minimizing exposure and risk. | nih.gov |
| Workup/Isolation | Efficiency | Multi-step, time-consuming batch workup and crystallization. | Potential for in-line extraction, purification, and crystallization, creating a more continuous process. | smolecule.comsyrris.com |
Mechanistic Investigations and Kinetic Studies of Reactions Involving the Intermediate of Rolapitant
Elucidation of Reaction Mechanisms for the Formation of the Intermediate of Rolapitant (B1662417)
The synthesis of Rolapitant is primarily achieved through a convergent approach, which unites two advanced chiral building blocks. smolecule.comnewdrugapprovals.org This strategy allows for the independent preparation of complex fragments that are later joined to form the core structure.
One of the principal intermediates is an amidoaldehyde derived from L-pyroglutamic acid. newdrugapprovals.org The synthesis begins with the condensation of L-pyroglutamic acid (98) with trimethylacetaldehyde, which, after further reaction with trifluoroacetic anhydride (B1165640) (TFAA), forms a pyrrolo-oxazolidone (99). newdrugapprovals.orgacs.org This intermediate is then subjected to a stereoselective alkylation with methyl formate (B1220265) to yield a carbaldehyde (100). newdrugapprovals.orgacs.org The pyroglutamic aminal (92) is subsequently formed and undergoes a base-mediated decomposition. This reaction proceeds via a base-catalyzed ring-opening mechanism, which generates the chiral allyl aldehyde intermediate (93), carrying the critical (5S) configuration derived from the starting material. smolecule.comnewdrugapprovals.org
The second key fragment, an allylic amine (94), is prepared from (S)-phenylglycine. ufrgs.br This route involves the formation of a diastereomerically pure oxazolidinone (160) through condensation with benzaldehyde (B42025) and Cbz-protection. mdpi.com A crucial step in an alternative synthetic pathway involves the diastereoselective C-alkylation of this oxazolidinone with a chiral bromide, a transformation governed by a nucleophilic substitution mechanism. smolecule.com
These two primary intermediates are then coupled. The chiral allyl aldehyde (93) is condensed with the amine (94) to form a divinyl imine (95), which is immediately reduced by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish a divinyl amine (96). newdrugapprovals.org The final key transformation to create the spirocyclic core is a ring-closing metathesis (RCM) of the divinyl amine (96). This reaction is typically catalyzed by a second-generation Hoveyda-Grubbs catalyst and proceeds through the formation of a metallacyclobutane intermediate, which is characteristic of ruthenium-catalyzed olefin metathesis. smolecule.comnewdrugapprovals.orgacs.org This cyclization has a high efficiency, leading to the desired RCM product (97) in high yield. smolecule.com
An alternative, more streamlined synthetic route also utilizes an intermediate derived from (S)-phenylglycine (159). smolecule.com This pathway involves nitration, reduction, and subsequent alkylation to build the necessary functionality before a final zinc-mediated reductive cyclization and lactamization to yield Rolapitant. smolecule.com
Understanding Stereochemical Control and Diastereoselectivity in Intermediate of Rolapitant Synthesis
The synthesis of Rolapitant is a prime example of meticulous stereochemical control, essential because out of eight potential diastereoisomers, only the (5S,8S)-configured molecule possesses the desired therapeutic activity as a neurokinin-1 receptor antagonist. smolecule.com
Stereochemical control is established early and relayed through the synthetic sequence using several key strategies:
Chiral Pool Synthesis : The absolute configuration at the C-5 position of the spirocycle originates from L-pyroglutamic acid (98), a naturally occurring chiral molecule. smolecule.comufrgs.br The pyroglutamic acid derivative (92) acts as a chiral auxiliary, ensuring that its inherent stereochemistry is transferred to the aldehyde intermediate (93) during the base-mediated ring-opening. smolecule.com This approach is highly atom-economical as the chiral auxiliary is incorporated into the final structure. smolecule.com
Auxiliary-Controlled Diastereoselective Alkylation : In an alternative pathway, an oxazolidinone (160) derived from (S)-phenylglycine serves as a chiral auxiliary. mdpi.com Its C-alkylation with a chiral bromide (167) proceeds with high diastereoselectivity to form intermediate (168). smolecule.com The stereochemical outcome is dictated by the rigid bicyclic structure of the oxazolidinone, which sterically hinders one face of the enolate intermediate, thereby directing the incoming electrophile to the opposite face. smolecule.com
Stereospecific Reactions : The ring-closing metathesis (RCM) step, while not creating a new stereocenter, is crucial for preserving the existing stereochemical information. Its high selectivity for intramolecular cyclization ensures that the carefully constructed stereocenters of the divinyl amine intermediate (96) are locked into the desired spirocyclic framework without erosion. smolecule.com Similarly, the final hydrogenation of the RCM product to the saturated piperidine (B6355638) ring is performed under conditions that maintain the molecule's stereochemical integrity. smolecule.com
These methods ensure that the chirality from the initial building blocks is faithfully transmitted through multiple synthetic steps to the final active molecule.
Kinetic Profiling of Key Reaction Steps for the this compound
While specific kinetic data such as rate constants and activation energies for the formation of Rolapitant intermediates are not extensively published in the public domain, the principles of kinetic profiling are critical for the optimization and scale-up of such a complex pharmaceutical synthesis. Kinetic analysis helps in understanding reaction rates, identifying rate-limiting steps, and minimizing the formation of byproducts.
Key reaction steps that would be subjected to detailed kinetic profiling include:
Diastereoselective Alkylation : The alkylation of the oxazolidinone intermediate (160) would be a critical step to study. Kinetic analysis would focus on the influence of base concentration, temperature, and solvent on the reaction rate and diastereoselectivity. Understanding these parameters is essential to maximize the yield of the desired diastereomer (168) and ensure a robust and reproducible process.
Ring-Closing Metathesis (RCM) : The RCM of the divinyl amine (96) is the key cyclization step. Kinetic studies would investigate the effect of catalyst loading, temperature, and substrate concentration on the rate of cyclization. This is vital for optimizing catalyst efficiency, minimizing reaction times, and preventing potential side reactions like catalyst decomposition or intermolecular oligomerization.
Reductive Amination : The formation of the divinyl amine (96) via reductive amination of the aldehyde (93) with the amine (94) is another important transformation. Kinetic profiling would help in determining the optimal conditions for both the imine formation and its subsequent reduction, ensuring high conversion and minimizing impurities.
In a related context, kinetic analysis of enzyme-ligand binding has been performed. For example, kinetic analysis of Rolapitant's interaction with the CYP2D6 enzyme indicated a conformational-selection binding mechanism. researchgate.net Such detailed kinetic studies are fundamental to understanding the interactions and performance of both intermediates and the final drug molecule.
Transition State Analysis and Reaction Energetics of Intermediate-Forming Reactions
Transition state (TS) analysis is a powerful tool for understanding reaction mechanisms and the origins of selectivity. By calculating the geometries and energies of transition states, chemists can gain insight into the feasibility of a proposed reaction pathway and the factors that control its outcome.
For the synthesis of Rolapitant's intermediates, TS analysis would be invaluable, although specific studies are not widely available. Computational methods, particularly Density Functional Theory (DFT), are typically employed for this purpose. chemrxiv.orgresearchgate.netsoton.ac.uk
Origin of Diastereoselectivity : For the diastereoselective alkylation of the oxazolidinone intermediate (160), DFT calculations could model the transition states for the approach of the electrophile from either face of the enolate. By comparing the activation energy barriers for these two pathways, the preference for the observed diastereomer can be quantified and explained in terms of steric and electronic interactions within the transition state structure.
Catalytic Cycle Energetics : In the ring-closing metathesis step, TS analysis can elucidate the energetics of the entire catalytic cycle. This includes the initial coordination of the olefin to the ruthenium catalyst, the formation of the metallacyclobutane intermediate, and the final reductive elimination that releases the spirocyclic product and regenerates the catalyst. Such analysis helps in understanding catalyst activity and stability.
In a study on a related catalytic, enantioselective spirocyclization, DFT calculations were used to investigate the free-energy profile. chinesechemsoc.org The analysis revealed a calculated activation free energy of 6.8 kcal/mol for the key intramolecular nucleophilic addition step, identifying it as the enantiodetermining transition state. chinesechemsoc.org This type of analysis provides a deep understanding of the reaction mechanism and the factors governing stereoselectivity.
Computational Chemistry and Molecular Modeling Applied to Reactions of the this compound
Computational chemistry is an indispensable tool in modern pharmaceutical development, from predicting reaction mechanisms to understanding drug-receptor interactions. pitt.edu For the intermediates of Rolapitant, these methods offer powerful insights into their formation and behavior.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for studying reaction mechanisms, transition states, and reaction energetics. chinesechemsoc.orgosti.gov
In the context of Rolapitant's intermediates, DFT calculations can be applied to:
Elucidate Reaction Mechanisms : DFT can map the entire potential energy surface of a reaction, such as the base-mediated ring-opening of the pyroglutamic aminal (92) or the C-alkylation of the oxazolidinone (160). This allows for the verification of proposed mechanisms and the potential discovery of alternative, lower-energy pathways.
Predict Stereoselectivity : As mentioned in the previous section, DFT is crucial for understanding the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states, the observed product ratios can be predicted and rationalized. researchgate.net For instance, in a related asymmetric spirocyclization, DFT calculations revealed that crucial C–H⋯F hydrogen bonding between the substrate and the catalyst in the transition state was responsible for the high enantioselectivity. chinesechemsoc.org
Analyze Catalyst Behavior : For the RCM step, DFT can model the interaction of the divinyl amine intermediate with the Hoveyda-Grubbs catalyst, helping to optimize the catalyst structure for improved efficiency and selectivity.
Table 1: Application of DFT in Reaction Analysis
| Computational Method | Application in Reaction Analysis | Example Finding (from related systems) |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction pathways | Mapping of potential energy surfaces to confirm multi-step catalytic cycles. chinesechemsoc.org |
| Prediction of stereochemical outcomes | Calculation of transition state energies to explain high diastereoselectivity due to specific non-covalent interactions (e.g., hydrogen bonding). chinesechemsoc.org |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of chemical systems. fiveable.melidsen.com While classical MD using fixed-valence force fields cannot directly simulate bond-breaking and forming, reactive force fields (like ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study reaction dynamics. uantwerpen.benih.govresearchgate.net
Applications for Rolapitant's intermediates include:
Conformational Analysis : MD simulations can explore the conformational landscape of flexible intermediates like the divinyl amine (96). This is important because the pre-organization of the molecule into a conformation suitable for cyclization can significantly impact the efficiency of the RCM reaction.
Solvent Effects : The explicit inclusion of solvent molecules in MD simulations allows for the study of how the solvent influences reaction dynamics and the stability of intermediates and transition states.
Sampling of Transition States : Advanced MD techniques can be used to sample the transition state ensemble, providing a more complete picture of the reaction dynamics than a single, static transition state structure from DFT.
While specific MD studies on the synthesis of Rolapitant's intermediates are not published, MD simulations have been used to study the interaction of the final Rolapitant molecule with biological targets, demonstrating the applicability of this technique to the system. researchgate.net
Catalysis and Reaction Engineering in the Synthesis of the Intermediate of Rolapitant
Homogeneous Catalysis for Efficient Formation of the Intermediate of Rolapitant (B1662417)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for the asymmetric reduction of ketones. harvard.edu For the synthesis of the Rolapitant intermediate, ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands are particularly prominent. wipo.intgoogle.com The asymmetric transfer hydrogenation (ATH) mechanism, often utilizing a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture, is a common strategy. google.comkanto.co.jp
Noyori-type catalysts, which consist of an Ru(II) center, an arene ligand (like p-cymene), and a chiral N-sulfonylated 1,2-diamine ligand (such as TsDPEN), are exceptionally effective. rsc.orgresearchgate.net These catalysts facilitate the transfer of a hydride from a hydrogen source to the ketone, guided by the chiral ligand to produce the desired (R)-alcohol with high enantiomeric excess (e.e.). nih.gov The enantioselectivity of the reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) can be influenced by modifications to the sulfonyl group on the diamine ligand. For instance, using a benzylsulfonyl or a 2',6'-dimethylbenzylsulfonyl group instead of the standard tosyl group has been shown to improve enantioselectivity, achieving up to 95-97% e.e. kanto.co.jp
Iron catalysts containing specific amine(imine)diphosphine ligands have also been developed for both asymmetric hydrogenation and transfer hydrogenation, showing higher enantioselectivity for the reduction of 3,5-bis(trifluoromethyl)acetophenone compared to simpler ketones like acetophenone. acs.org
Table 1: Examples of Homogeneous Catalysis for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol Synthesis
| Catalyst System | Ligand | Hydrogen Source | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| [RuCl(p-cymene)((S,S)-TsDPEN)] | (S,S)-TsDPEN | HCOOH/NEt3 | High | >97 | kanto.co.jp |
| [(Cp*RhCl)2] / (S,R)-cis-1-amino-2-hydroxy-indane | (S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | High | High | google.com |
| Iron-P-NH-N-P Complex | (S,S)-xyl-P-NH-N-P | Isopropanol/KOtBu | - | 93 | acs.org |
Heterogeneous Catalysis in the Production of the Intermediate of Rolapitant
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysis has been investigated. This approach involves immobilizing the catalyst on a solid support, which simplifies post-reaction workup and allows for catalyst reuse. rsc.org
A primary driver for developing heterogeneous catalysts is recyclability, which is critical for sustainable and cost-effective industrial processes. rsc.org Supported Ru catalysts have demonstrated excellent performance in aqueous asymmetric transfer hydrogenation, with the ability to be easily recycled through simple separation methods like centrifugation. researchgate.net Biocatalysis also offers a highly recyclable approach. For instance, an immobilized ketoreductase has been developed by covalent binding on a resin. acs.orgacs.org This system synthesized (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in 98% yield and >99% e.e. and demonstrated high stability and reusability in both batch and continuous flow reactors. senovaph.comacs.orgacs.org
Table 2: Performance of a Recyclable Immobilized Ketoreductase
| Cycle | Conversion (%) | e.e. (%) |
|---|---|---|
| 1 | >99 | >99.5 |
| 2 | >99 | >99.5 |
| 3 | >99 | >99.5 |
| 4 | >99 | >99.5 |
| 5 | >99 | >99.5 |
Data derived from studies on immobilized ketoreductase P1B2 for the synthesis of the Rolapitant intermediate. acs.org
Supported Catalysts and Surface Phenomena
Organocatalysis and Metal-Free Approaches to the this compound
Organocatalysis provides a metal-free alternative for asymmetric synthesis, avoiding the cost and potential toxicity associated with heavy metals. ijrpr.com The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane (B79455) source. wikipedia.orgorganic-chemistry.org The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst, which then activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's boron atom. wikipedia.orgmagritek.com This pre-organized complex then coordinates with the ketone in a sterically defined manner, leading to a highly selective hydride transfer. researchgate.net This method is known for its reliability and high enantioselectivity in producing chiral alcohols. wikipedia.org
Biocatalysis, using enzymes or whole-cell systems, is another powerful metal-free approach. senovaph.comresearchgate.net Ketoreductases (KREDs) from various microorganisms, such as Candida tropicalis and Lactobacillus kefir, have been successfully employed for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone. nih.govmdpi.com These biocatalytic processes are lauded for their exceptional selectivity (often >99% e.e.), mild reaction conditions, and environmental friendliness. senovaph.com
Photoredox and Electrochemistry in the Synthesis of the this compound
Emerging fields like photoredox and electrochemical catalysis offer novel, sustainable pathways for chemical transformations. ijrpr.comfrontiersin.org These methods use light or electricity, respectively, to generate highly reactive intermediates under mild conditions. ijrpr.commdpi.com While specific applications to the synthesis of the Rolapitant intermediate are still developing, the principles are highly relevant. For example, photoredox catalysis, often using ruthenium or iridium complexes, can initiate radical-based transformations. ijrpr.com Electrochemistry can achieve similar single-electron transfer processes at an anode or cathode, avoiding the need for chemical oxidants or reductants. mdpi.comresearchgate.net A combined photoredox/enzymatic system has been demonstrated for the synthesis of other chiral 1,2-amino alcohols, showcasing the potential for hybrid catalytic strategies. acs.org These techniques represent a frontier in asymmetric synthesis, promising more atom-efficient and environmentally benign processes. frontiersin.orgmdpi.com
Solvent Effects and Optimization in Catalytic Reactions of the this compound
The choice of solvent is a critical parameter in optimizing catalytic reactions for the synthesis of the Rolapitant intermediate. The solvent can significantly influence catalyst solubility, stability, activity, and enantioselectivity. In asymmetric transfer hydrogenation, hydrogen sources like isopropanol can also serve as the solvent. google.com Other common solvents include dichloromethane (B109758) and mixtures of formic acid and triethylamine. kanto.co.jpacs.org
In biocatalysis, the reaction medium is crucial. While many enzymatic reactions are performed in aqueous buffers, the low solubility of hydrophobic substrates like 3',5'-bis(trifluoromethyl)acetophenone can be limiting. To address this, co-solvents or biphasic systems are often employed. acs.org A study on an immobilized ketoreductase found a system of 50% hexanes, 40% isopropanol, and 10% water to be highly effective. acs.orgacs.org Furthermore, the use of natural deep eutectic solvents (NADESs) as co-solvents has been shown to enhance substrate loading, improve cell membrane permeability, and increase product yields in whole-cell catalyzed reductions. mdpi.comnih.gov For example, adding a choline (B1196258) chloride:trehalose NADES to the reaction medium significantly boosted the yield in the synthesis of the (S)-enantiomer of the intermediate using Candida tropicalis. mdpi.commdpi.com
Reactor Design and Process Intensification for this compound Manufacturing
The industrial-scale synthesis of complex pharmaceutical molecules like the intermediates of Rolapitant necessitates a sophisticated approach to reaction engineering. The choice of reactor and the implementation of process intensification strategies are critical for ensuring manufacturing processes are efficient, safe, scalable, and economically viable. While the foundational syntheses of Rolapitant intermediates have been established using traditional batch reactors, the drive for process optimization has shifted focus toward advanced reactor designs and continuous manufacturing technologies.
Conventional synthesis of the key spirocyclic this compound, which is central to the final drug structure, has been documented using batch-wise operations. For instance, the pivotal ring-closing metathesis (RCM) reaction, which forms the core diazaspiro[4.5]decane structure, is typically performed in a batch reactor. In a process described by Schering-Plough, the RCM of a divinyl amine precursor is carried out using a Hoveyda-Grubbs second-generation catalyst in toluene (B28343) at elevated temperatures (60–80 °C). smolecule.comacs.org Similarly, the formation of other key precursors, such as the chiral amidoaldehyde intermediate from a pyroglutamate (B8496135) derivative, also utilizes conventional batch processing vessels. smolecule.com
While batch reactors offer versatility and are well-suited for early-stage development and smaller production volumes, they can present challenges in large-scale manufacturing. labmanager.comsyrris.com These challenges include difficulties in maintaining precise temperature control for highly exothermic or endothermic reactions, potential for inconsistent mixing leading to variations in product quality, and significant downtime between batches for cleaning and setup. labmanager.comaurigeneservices.com These limitations have spurred investigations into continuous flow chemistry and intensified reactor designs for the production of pharmaceutical intermediates. asymchem.comresearchgate.netmdpi.comcontractpharma.com
Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient technologies. contractpharma.com For the synthesis of the Rolapitant intermediate, this can be achieved through the adoption of continuous reactor systems like Plug Flow Reactors (PFRs) and Continuous Stirred-Tank Reactors (CSTRs). nih.gov These systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to smaller reaction volumes. labmanager.comaurigeneservices.com
The RCM step is particularly amenable to process intensification. A significant challenge in RCM reactions is the inhibitory effect of the ethylene (B1197577) byproduct, which can reduce catalyst activity and limit conversion. nih.govorganic-chemistry.org In a conventional batch reactor, ethylene can accumulate in the headspace and the reaction solution, impeding the catalytic cycle. nih.gov Continuous flow reactors, however, can be designed to efficiently remove volatile byproducts.
A comparative study on a challenging macrocyclization via RCM highlighted the profound impact of reactor choice on efficiency. nih.gov The study compared a conventional Batch Reactor (BR), a continuous Plug Flow Reactor (PFR), and a Continuous Stirred-Tank Reactor (CSTR). While the PFR achieved the fastest conversion, its yield and selectivity were compromised because ethylene was trapped within the flowing "plugs" of the reaction mixture. nih.gov The CSTR, in contrast, demonstrated superior performance by enabling the efficient removal of ethylene from the system. This resulted in a dramatic increase in catalyst turnover numbers, allowing for a 25-fold reduction in the required catalyst loading while achieving quantitative yields and selectivity. nih.gov
These findings have direct implications for the manufacturing of the Rolapitant intermediate. By transitioning the critical RCM step from a batch process to a well-designed CSTR, significant improvements in efficiency and cost-effectiveness could be realized. The reduction in the amount of expensive ruthenium catalyst required would be a major economic advantage.
The table below illustrates the potential improvements in the RCM synthesis of the Rolapitant spirocyclic intermediate by comparing a traditional batch reactor with advanced continuous reactor designs, based on findings from analogous RCM studies. nih.gov
| Reactor Type | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) | Key Advantages/Disadvantages |
| Batch Reactor (BR) | 2.0 - 5.0 | ~85 | Good | Simple setup, but poor ethylene removal leads to higher catalyst loading and potential for side reactions. acs.orgnih.gov |
| Plug Flow Reactor (PFR) | 0.5 - 1.0 | Variable | Moderate | Rapid conversion, excellent heat transfer, but ethylene co-entrapment can lower yield and selectivity. nih.govnih.gov |
| Continuous Stirred-Tank Reactor (CSTR) | < 0.2 | >95 | High | Efficient ethylene removal, dramatically reduced catalyst loading, high yield and selectivity, ideal for scale-up. nih.gov |
This data is illustrative and based on comparative studies of similar Ring-Closing Metathesis reactions. nih.gov
Beyond the RCM step, other transformations in the synthesis of Rolapitant intermediates could also benefit from process intensification. For example, catalytic hydrogenations, which are used in some synthetic routes to reduce the double bond formed during RCM, can be performed with higher efficiency and safety in packed-bed or trickle-bed continuous reactors. mdpi.comnih.gov These reactors provide excellent contact between the substrate, hydrogen, and the solid catalyst, leading to faster reaction rates and easier catalyst separation and reuse.
Process Optimization and Scale Up for the Synthesis of the Intermediate of Rolapitant
Design of Experiments (DoE) for Robust Process Development of the Intermediate of Rolapitant (B1662417)
Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between various factors affecting a process and the outcomes of that process. mt.com In the context of synthesizing the intermediate of Rolapitant, DoE is employed to efficiently screen and optimize the reaction conditions, leading to a more robust and reliable manufacturing process. The advantage of DoE is its ability to assess multiple input parameters, or "factors," simultaneously, such as temperature, pressure, catalyst loading, and reactant concentrations. mt.comrsc.org This multi-factor approach provides a comprehensive understanding of the process, identifies critical parameter interactions, and requires fewer experimental runs than traditional one-factor-at-a-time (OFAT) studies, thus shortening development timelines. mt.com
A hypothetical DoE study for a critical coupling step could involve a full factorial or fractional factorial design to investigate the impact of several variables on key responses like reaction yield and the level of a specific process impurity.
| Experiment Run | Factor A: Temperature (°C) | Factor B: Catalyst Loading (mol%) | Factor C: Reactant Ratio (A:B) | Response 1: Yield (%) | Response 2: Impurity X (%) |
|---|---|---|---|---|---|
| 1 | 60 | 1.0 | 1.1:1 | 75 | 2.5 |
| 2 | 80 | 1.0 | 1.1:1 | 82 | 3.8 |
| 3 | 60 | 2.0 | 1.1:1 | 81 | 2.1 |
| 4 | 80 | 2.0 | 1.1:1 | 88 | 3.2 |
| 5 | 60 | 1.0 | 1.3:1 | 78 | 1.9 |
| 6 | 80 | 1.0 | 1.3:1 | 85 | 3.1 |
| 7 | 60 | 2.0 | 1.3:1 | 86 | 1.5 |
| 8 | 80 | 2.0 | 1.3:1 | 92 | 2.4 |
By analyzing the data from such experiments, mathematical models are generated that describe the relationships between the factors and responses. mt.com This allows for the creation of response surface maps, which visualize the optimal operating space for the process, ensuring high yield and purity while maintaining process robustness.
Optimization of Critical Process Parameters (CPPs) for this compound Yield and Purity
Critical Process Parameters (CPPs) are those parameters that must be controlled within a defined range to ensure the final product meets its quality specifications. For the synthesis of the Rolapitant intermediate, several CPPs are crucial for maximizing yield and minimizing impurities.
Temperature is a critical parameter in most chemical reactions, influencing both reaction rate and selectivity. In the synthesis of pharmaceutical intermediates, maintaining a precise temperature profile can be the key to high product purity. For instance, in hydrogenation reactions, which may be used in the Rolapitant synthesis pathway, temperature control is essential. Systematic studies on similar compounds have shown that optimal temperatures for asymmetric reduction steps can be in the range of 25-30°C, while subsequent hydrogenation reactions may perform best at slightly elevated temperatures of 40-50°C to ensure reasonable reaction times without promoting side reactions. smolecule.com For reactions that generate or consume gas, such as hydrogenation, pressure is another CPP. Higher hydrogen pressure can increase the reaction rate but may also impact selectivity or require more specialized industrial equipment. mdpi.com
The molar ratio of reactants is a fundamental CPP. Using a slight excess of one reactant can be a strategy to drive a reaction to completion, but a large excess can lead to downstream purification challenges and increased cost. For the synthesis of the Rolapitant intermediate, where two advanced chiral fragments are coupled, optimizing their stoichiometry is vital. newdrugapprovals.org An incorrect ratio could lead to unreacted starting material or the formation of byproducts, complicating purification. Concentration also plays a role; while higher concentrations can increase throughput, they may also lead to solubility issues, increased impurity formation, or challenges with heat management on a large scale.
| Experiment | Ratio of Amine to Aldehyde | Yield of Coupled Product (%) | Remaining Aldehyde (%) |
|---|---|---|---|
| 1 | 1.0 : 1.0 | 85 | 7.2 |
| 2 | 1.1 : 1.0 | 93 | 1.5 |
| 3 | 1.2 : 1.0 | 94 | <0.5 |
| 4 | 1.5 : 1.0 | 94 | <0.5 |
Effective mixing is crucial for ensuring homogeneity in the reaction mixture, which is essential for consistent reaction kinetics and heat transfer. nih.gov In large-scale reactors, inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields. This is particularly important for heterogeneous reactions, such as those involving a solid-supported catalyst (e.g., Pd/C for hydrogenation) or multi-phase systems. The stirring rate and impeller design must be carefully selected and scaled up to maintain efficient mass transfer between phases without causing other issues, such as particle attrition in a crystallization process.
Reactant Stoichiometry and Concentration Optimization
Isolation and Purification Strategies for the this compound
The isolation and purification of the target intermediate from the crude reaction mixture are critical steps that directly impact the purity of the final Active Pharmaceutical Ingredient (API). The strategy must be scalable, efficient, and capable of removing process-related impurities and unreacted starting materials.
Crystallization is a preferred method for the purification of pharmaceutical intermediates because of its potential to deliver a high-purity product in a single step. For the Rolapitant intermediate, "crystallization engineering" is a key strategy. smolecule.com This involves the rational design and control of the crystallization process to achieve the desired crystal attributes, such as size, shape, purity, and polymorphic form. smolecule.com
A common technique is strategic salt formation, which can serve as a crystallization aid to facilitate the isolation and purification of an intermediate. smolecule.com For instance, forming a methanesulfonic acid salt or a tosylate monohydrate salt of a Rolapitant intermediate can enhance its crystallization properties, allowing for effective isolation from complex reaction mixtures. smolecule.com
Controlling the polymorphic form of the intermediate is of utmost importance. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including solubility, stability, and melting point. The formation of an unstable or undesired polymorph can compromise the stability and handling of the intermediate and affect the subsequent synthetic steps. Polymorphic consistency is achieved by carefully controlling crystallization conditions such as solvent system, temperature, cooling rate, and agitation. smolecule.com The unpredictability of polymorphism makes rigorous experimental screening and process control essential. google.com
| Solvent System | Cooling Profile | Observed Crystal Form | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Isopropanol (B130326)/Water | Linear, 10°C/hr | Form A (Needles) | 98.5 | 85 |
| Ethanol (B145695) | Crash Cool | Amorphous | 95.0 | 90 |
| Acetonitrile (B52724) | Linear, 10°C/hr | Form B (Plates) | 99.6 | 78 |
| Acetonitrile | Anti-solvent (Heptane) | Form B (Plates) | 99.7 | 82 |
This data shows that acetonitrile is a superior solvent for isolating the desired, high-purity polymorph (Form B), and an anti-solvent addition method can improve the yield while maintaining quality.
Chromatographic Purification Techniques (e.g., Preparative HPLC, Flash Chromatography)
The multi-step synthesis of the Rolapitant intermediate invariably generates impurities, byproducts, and unused reactants that must be removed. newdrugapprovals.org Chromatographic techniques are indispensable for isolating and purifying these intermediates to the stringent specifications required for subsequent reaction steps and the final API. newdrugapprovals.org The two most prominent liquid chromatography techniques employed in this context are flash chromatography and preparative high-performance liquid chromatography (HPLC).
Flash Chromatography is often utilized for initial, rapid purification. It is a lower-pressure technique that uses larger silica (B1680970) gel particles, allowing for high loading capacity and fast separation of major components. This makes it suitable for processing large quantities of crude reaction mixtures to remove gross impurities. biotage.com Modern systems with features like Ultra Performance Flash Purification (UPFP) aim to increase the purity of the yield while reducing solvent consumption. chromservis.eu
Preparative High-Performance Liquid Chromatography (HPLC) is a high-pressure, high-resolution technique used when very high purity is required. plantaanalytica.com It employs columns packed with much smaller particles (typically under 10 µm), which generates a higher number of theoretical plates and thus superior separation of closely related impurities. biotage.complantaanalytica.com This is particularly crucial for separating stereoisomers, a significant challenge in Rolapitant synthesis, which has three chiral centers, with only one of the eight possible diastereoisomers possessing the desired therapeutic activity. nih.gov While preparative HPLC offers unparalleled resolution, it has a lower sample loading capacity and is generally more expensive in terms of both equipment and solvent consumption compared to flash chromatography. biotage.com
Often, a two-step approach is employed: a preliminary clean-up using flash chromatography followed by a final polishing step with preparative HPLC to achieve the target purity. biotage.com Modern purification systems can even integrate both flash and preparative HPLC capabilities, allowing for a streamlined workflow on a single instrument.
| Parameter | Flash Chromatography | Preparative HPLC |
|---|---|---|
| Primary Use | Rapid, large-scale purification of crude mixtures | High-resolution purification, isomer separation |
| Operating Pressure | Low to Medium (up to 20 bar) | High (can exceed 800 bar for UPLC) plantaanalytica.com |
| Particle Size | Larger (>10 µm) chromservis.eu | Smaller (typically 5-10 µm) biotage.comchromservis.eu |
| Loading Capacity | High (grams to hundreds of grams) chromservis.eu | Low to Medium (milligrams to grams) |
| Resolution | Lower | Highest plantaanalytica.com |
| Cost | Lower initial and operational cost biotage.com | Higher initial and operational cost |
Membrane Separation Technologies for Enhanced Purity
Membrane separation is an emerging and promising technology for purification in pharmaceutical manufacturing, offering a potential alternative or complement to traditional chromatographic methods. mapril.comnih.gov These technologies use semi-permeable membranes to separate molecules based on size, shape, or charge. ethz.ch For the purification of organic molecules like the Rolapitant intermediate, techniques such as nanofiltration and reverse osmosis are particularly relevant. nih.govwaterandwastewater.com
Nanofiltration (NF) : Uses membranes with pore sizes around 0.001 micrometers, capable of separating small organic molecules from solvents or dissolved salts. waterandwastewater.com This could be applied to concentrate the intermediate or exchange solvents between reaction steps.
Reverse Osmosis (RO) : Employs the tightest membranes, capable of removing even very small organic molecules from a solvent stream. mapril.comwaterandwastewater.com
The primary advantages of membrane technologies include the potential for continuous operation, lower energy consumption compared to solvent-intensive processes like chromatography, and reduced waste generation. researchgate.net However, a significant challenge is membrane fouling , where solutes block the membrane pores, reducing efficiency and requiring cleaning or replacement. nih.gov While not widely documented specifically for the Rolapitant intermediate, the application of membrane technology for organic molecule purification in other contexts suggests its potential for enhancing process efficiency. mapril.comnih.gov
| Membrane Technology | Typical Pore Size | Separation Principle | Potential Application for Intermediate Purification |
|---|---|---|---|
| Microfiltration (MF) | 0.1 - 10 µm waterandwastewater.com | Particle size exclusion | Removal of suspended solids, cell debris (in biocatalysis) |
| Ultrafiltration (UF) | 0.001 - 0.1 µm waterandwastewater.com | Size exclusion of macromolecules | Separation of enzymes (in chemoenzymatic routes) from product |
| Nanofiltration (NF) | ~0.001 µm waterandwastewater.com | Size exclusion and charge repulsion | Concentration of intermediate, solvent exchange, desalting |
| Reverse Osmosis (RO) | <0.001 µm waterandwastewater.com | Diffusion through a dense membrane | Solvent recycling, final product concentration |
Addressing Challenges in the Scale-Up of this compound Production
Scaling up the production of the Rolapitant intermediate from the laboratory bench to an industrial scale is a complex undertaking with several inherent challenges.
Purification and Isolation : Many steps in the synthesis require the intermediate to be isolated and purified before proceeding. newdrugapprovals.org The reliance on column chromatography for this purpose is a major bottleneck in scale-up, as it is time-consuming, solvent-intensive, and expensive. newdrugapprovals.orgpatsnap.com
Process Reproducibility : Physical processes like mixing, heat transfer, and mass transfer behave differently in large-scale reactors compared to small-scale laboratory flasks. worldpharmatoday.com Ensuring that reaction conditions are uniform and that product quality remains consistent is a significant engineering challenge that often requires the application of Process Analytical Technology (PAT) to monitor critical parameters in real-time. worldpharmatoday.com
Regulatory Compliance : All manufacturing processes must adhere to Good Manufacturing Practices (GMP). worldpharmatoday.com Scaling up requires extensive documentation and validation to demonstrate that the large-scale process consistently produces an intermediate of the required quality and purity.
Techno-Economic Evaluation and Cost-Effectiveness of Synthetic Routes to the this compound
The economic viability of producing Rolapitant is directly tied to the cost-effectiveness of the synthetic route used to manufacture its key intermediates. A techno-economic evaluation considers factors such as the cost of raw materials, the number of synthetic steps, energy consumption, waste disposal costs, and the capital cost of equipment.
| Evaluation Parameter | Classical Chemical Synthesis (e.g., early patent routes) | Optimized / Chemoenzymatic Synthesis |
|---|---|---|
| Number of Steps | High (e.g., 18 steps reported for the overall molecule) newdrugapprovals.org | Reduced patsnap.com |
| Stereoselectivity | May require chiral resolution or complex asymmetric synthesis nih.gov | High, achieved via biocatalysis or improved catalysts researchgate.net |
| Reliance on Chromatography | High, required at many intermediate stages newdrugapprovals.org | Reduced, higher purity intermediates simplify purification |
| Overall Yield | Lower due to cumulative losses patsnap.com | Higher patsnap.com |
| Cost-Effectiveness | Lower, due to high solvent, energy, and labor costs patsnap.com | Higher, suitable for large-scale industrial production patsnap.comresearchgate.net |
Impurity Profiling and Control Strategies for the Intermediate of Rolapitant
Identification and Characterization of Process-Related Impurities in the Intermediate of Rolapitant (B1662417)
The manufacturing process of Rolapitant's spirocyclic intermediates can generate several process-related impurities. These impurities can arise from starting materials, by-products of the main reaction, or subsequent degradation. researchgate.net Identifying and characterizing these impurities is a critical step in ensuring the quality of the final drug substance.
Key intermediates in the synthesis include a pyroglutamate (B8496135) derivative and an allylic amine, which are combined to form the central piperidine (B6355638) ring. ufrgs.bracs.org Impurities can be introduced at any stage. For instance, in a patented synthesis route, the union of a pyroglutamate derivative (amidoaldehyde 93) and an allylic amine (94) is a critical step where impurities can form. ufrgs.bracs.org
Common types of impurities identified in related complex syntheses include:
Diastereomers: Incorrect stereochemical configurations can arise during the formation of the chiral centers in the spirocyclic ring system. For example, epimers at the C-5 or C-8 positions would constitute significant impurities.
Starting Material Carryover: Incomplete reactions can lead to the presence of unreacted pyroglutamate or amine precursors in the final intermediate.
By-products from Side Reactions: The synthesis often involves multiple reactive functional groups, which can lead to side reactions. For example, N-alkylation or acylation at unintended positions can occur.
Catalyst Residues: If catalytic processes are used, such as in hydrogenation steps to form the piperidine ring, residual metals like palladium or ruthenium can remain. acs.org For example, a ring-closing metathesis (RCM) reaction used to form a related piperidine ring system required significant effort to remove ruthenium catalyst residues. acs.org
Degradation Products: The intermediate may degrade under certain process conditions (e.g., pH, temperature), leading to new impurities. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are used to identify potential degradants. scite.ainih.gov A potential degradation product for Rolapitant is the N-Nitroso Rolapitant, which could theoretically form from the intermediate if nitrosating agents are present. synzeal.comaquigenbio.com
Table 1: Potential Process-Related Impurities in Rolapitant Intermediates
| Impurity Type | Potential Origin | Analytical Characterization Techniques |
|---|---|---|
| Diastereomers | Incorrect epimerization during cyclization or other stereocenter-forming reactions. | Chiral HPLC, NMR Spectroscopy, X-ray Crystallography |
| Unreacted Starting Materials | Incomplete reaction conversion during the coupling of key fragments. | HPLC, LC-MS |
| N-Oxide Impurities | Oxidation of tertiary amine functionalities within the spirocyclic structure. | LC-MS, High-Resolution Mass Spectrometry (HRMS) |
| Ruthenium/Palladium Residues | Carryover from Ring-Closing Metathesis (RCM) or hydrogenation catalysts. acs.org | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Mechanistic Understanding of By-product and Degradation Product Formation from the Intermediate of Rolapitant
Understanding the mechanisms by which impurities form is crucial for developing effective control strategies. mt.com
Epimerization: The stereocenters in the spirocyclic intermediate, particularly the one adjacent to the carbonyl group of the pyroglutamate-derived portion, can be susceptible to epimerization under basic or acidic conditions. This would lead to the formation of diastereomeric impurities that can be difficult to separate.
Oxidative Degradation: The tertiary amine within the piperidine ring structure can be susceptible to oxidation, forming N-oxides. This can be promoted by oxidizing agents present as impurities in reagents or by exposure to air during processing.
Hydrolysis: The lactam ring within the pyroglutamate moiety could be susceptible to hydrolysis under strong acidic or basic conditions, leading to a ring-opened impurity. While the final Rolapitant molecule is stable, intermediates may be more susceptible. researchgate.netnih.gov
Side-Reactions During Coupling: In syntheses involving the coupling of an amine with an electrophile, over-alkylation or reaction at an undesired site can occur. For instance, in the synthesis of Spirapril, a related spiro-compound, the coupling of two complex fragments required careful control to achieve the desired product and separate diastereomers. nih.gov
Catalyst-Related By-products: In Ring-Closing Metathesis (RCM) reactions, which are sometimes used to form piperidine rings, impurities can arise from incomplete reaction or isomerization of the double bond. Subsequent hydrogenation to saturate the ring must be carefully controlled to avoid side reactions. acs.org
Forced degradation studies, as mandated by ICH guidelines, are instrumental in elucidating these pathways. nih.gov By subjecting the intermediate to stress conditions (e.g., heat, light, acid, base, oxidation), potential degradation products are generated and then identified, providing insight into the molecule's inherent stability and potential degradation mechanisms. scite.ai
Development of Strategies for Impurity Mitigation and Control During Synthesis of the this compound
Effective control of impurities relies on a combination of optimized reaction conditions and robust purification methods. mt.com
Process Parameter Optimization: Controlling reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants is fundamental. For example, maintaining a specific temperature range can minimize the formation of thermally induced degradation products or by-products.
Reagent and Catalyst Selection: The choice of reagents can significantly impact impurity profiles. In a disclosed synthesis of Rolapitant, the use of specific chiral building blocks like pyroglutamate derivatives helps to establish the required stereochemistry early on. ufrgs.bracs.org For steps involving metal catalysts, such as hydrogenation, selecting a highly efficient catalyst (e.g., Palladium on Carbon) and optimizing its loading can ensure complete reaction and minimize residual metal. acs.org
Purification Techniques: Crystallization is a powerful technique for purifying intermediates and rejecting impurities. The development of a specific crystallization process for an intermediate can be designed to selectively isolate the desired polymorph and purge specific impurities, including diastereomers. For instance, in the synthesis of an intermediate for Sacubitril, crystallization was used to isolate an amino alcohol as its HCl salt with greater than 99% enantiomeric excess. ufrgs.br
Scavenging Agents: For impurities that are difficult to remove by conventional means, such as residual ruthenium from metathesis reactions, specific scavengers can be employed. In a process described for a similar molecule, scavengers like triphenylphosphine (B44618) or functionalized silica (B1680970) gels were used to reduce ruthenium levels to acceptable limits. acs.org
In-Process Controls (IPCs): Implementing IPCs using techniques like HPLC allows for the monitoring of impurity formation throughout the synthesis. This enables chemists to ensure a reaction has gone to completion and that the impurity profile is within acceptable limits before proceeding to the next step, preventing the carryover of impurities into the final product. mt.com
Residual Solvent Analysis and Control in the this compound
Organic solvents are essential in the synthesis of pharmaceutical intermediates but must be removed to very low levels in the final product. europa.euthermofisher.com The control of residual solvents is guided by the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity. europa.eu
The synthesis of Rolapitant and its intermediates involves various solvents. For example, patent literature describes the use of toluene (B28343), methanol, and ethanol (B145695) in various steps. ufrgs.bracs.org
Analysis and Control: The primary technique for analyzing residual solvents is static headspace gas chromatography (HS-GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comgcms.cz This method is highly sensitive and can quantify volatile organic compounds at the parts-per-million (ppm) level.
Control strategies involve:
Solvent Selection: Using less toxic (Class 3) solvents where possible.
Drying Processes: Implementing efficient drying techniques such as vacuum drying or tray drying at controlled temperatures to effectively remove solvents from the solid intermediate. thermofisher.com
Validation: The analytical methods used for testing must be validated to ensure they are accurate, precise, and specific for the solvents being monitored. europa.eu
Table 2: Examples of Solvents Used in Related Syntheses and their ICH Classification
| Solvent | Potential Use in Synthesis | ICH Class | PDE (mg/day) | Concentration Limit (ppm) |
|---|---|---|---|---|
| Toluene | Reaction Solvent acs.org | Class 2 | 8.9 | 890 |
| Methanol | Reaction Solvent, Crystallization acs.org | Class 2 | 30.0 | 3000 |
| Ethanol | Reaction Solvent, Crystallization ufrgs.bracs.org | Class 3 | 50.0 | 5000 |
| Dichloromethane (B109758) | Reaction Solvent | Class 2 | 6.0 | 600 |
| Acetonitrile (B52724) | Purification/Chromatography ufrgs.br | Class 2 | 4.1 | 410 |
PDE: Permitted Daily Exposure
Polymorphism and Solid-State Forms of the this compound: Implications for Purity and Processability
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have different physicochemical properties, including solubility, stability, and melting point. This can have significant implications for the purity and processability of a pharmaceutical intermediate.
While specific studies on the polymorphism of Rolapitant intermediates are not widely published in public literature, it is a critical consideration in pharmaceutical development. The final form of Rolapitant is a crystalline hydrochloride monohydrate. newdrugapprovals.org The crystalline form of the key spirocyclic intermediate would be carefully controlled to ensure consistency.
Implications for Purity:
Purification: Crystallization is a key purification step. By controlling crystallization conditions (solvent, temperature, cooling rate), it is often possible to selectively produce a specific polymorph that has a crystal lattice structure that excludes certain impurities more effectively than other forms or an amorphous solid.
Stability: One polymorph may be more thermodynamically stable than others. Manufacturing a less stable (metastable) form could lead to its conversion to the more stable form over time, which could alter the physical properties of the material and potentially trap impurities.
Implications for Processability:
Physical Properties: Different polymorphs can have different crystal shapes (morphology), which affects bulk properties like flowability and bulk density. These are critical parameters for handling, transport, and charging into reactors for subsequent synthetic steps.
Solubility: The dissolution rate of an intermediate can vary between polymorphs. This can affect reaction kinetics in the subsequent step if the dissolution of the intermediate is the rate-limiting step.
The characterization of different solid-state forms typically involves techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Analytical Methodologies for Intermediate of Rolapitant Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation of the Intermediate of Rolapitant (B1662417) and Its By-products
Spectroscopic methods are indispensable for unequivocally determining the chemical structure of the Rolapitant intermediate and identifying any potential by-products formed during its synthesis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of the Rolapitant intermediate and to analyze its fragmentation patterns, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formulas of intermediates. vulcanchem.com In the broader context of Rolapitant analysis, Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) has been used for the determination of Rolapitant concentrations in plasma samples. nih.gov This highlights the utility of mass spectrometry in the analytical workflow of Rolapitant and its related compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in the Rolapitant intermediate. mt.comtriprinceton.orgspectroscopyonline.comsepscience.com IR spectroscopy is particularly sensitive to polar bonds such as C=O and N-H, while Raman spectroscopy is better for non-polar bonds and provides information about the molecular backbone. mt.comtriprinceton.org A Certificate of Analysis for a Rolapitant intermediate specifies that the infrared spectrum is consistent with the expected structure, confirming the presence of key functional groups. ruifuchem.com
| Technique | Information Provided | Application to Rolapitant Intermediate |
| Infrared (IR) Spectroscopy | Identifies functional groups with strong dipole moments (e.g., C=O, N-H). | Confirms the presence of key functional groups as per the expected molecular structure. ruifuchem.com |
| Raman Spectroscopy | Identifies non-polar bonds and provides information on the molecular backbone and crystal lattice. | Complements IR data for a complete vibrational analysis of the intermediate's structure. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional crystal structure of a molecule. libretexts.orgresearchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For intermediates in the synthesis of Rolapitant, X-ray crystallography has been used to validate their stereochemical configuration. vulcanchem.com This is crucial as Rolapitant itself has multiple chiral centers, and controlling the stereochemistry of its intermediates is essential for producing the correct final API. nih.gov
Chromatographic Methods for Purity Determination and Impurity Quantification
Chromatographic techniques are essential for assessing the purity of the Rolapitant intermediate and for quantifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for determining the purity of pharmaceutical compounds and for separating and quantifying impurities. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly employed for this purpose. For a specific Rolapitant intermediate, (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-Phenylbut-3-en-2-Amine Fumarate, HPLC analysis showed a purity of greater than 98.0%. ruifuchem.com
Various HPLC methods have been developed and validated for the estimation of Rolapitant in bulk and pharmaceutical dosage forms, demonstrating the versatility of this technique. ijpbs.comijarmps.org These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. nih.govijpbs.comijarmps.org
Below is a table summarizing typical parameters for an HPLC method used for the analysis of a Rolapitant intermediate:
| Parameter | Typical Value/Condition |
| Purity (by HPLC) | >98.0% ruifuchem.com |
| Column | X TERRA (4.6×150mm) 5µ ijpbs.com |
| Mobile Phase | Acetonitrile (B52724): Phosphate Buffer (e.g., 60:40 v/v) ijpbs.com |
| Flow Rate | 1.0 ml/min ijpbs.com |
| Detection Wavelength | 225 nm ijpbs.com or 255 nm ijarmps.org |
| Column Temperature | Ambient ijpbs.com |
| Injection Volume | 20 µl ijpbs.com |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. omicsonline.org In the context of the Intermediate of Rolapitant, its primary application is the quantification of residual solvents, which are organic volatile impurities remaining from the synthesis and purification processes. researchgate.net The presence of these solvents must be strictly controlled as they can impact the physicochemical properties of the intermediate and may pose a risk to patient health. researchgate.netmoravek.com
The most common approach is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). ugent.be The headspace technique is preferred as it involves heating the sample in a sealed vial to partition volatile analytes into the gas phase, which is then injected into the GC system. This method is efficient, requires minimal sample preparation, and prevents non-volatile matrix components from contaminating the GC system. labcompare.com A Flame Ionization Detector (FID) offers high sensitivity for most organic solvents. researchgate.net
The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its purpose. researchgate.net Solvents are classified by the ICH based on their toxicity, with strict limits set for each class. europeanpharmaceuticalreview.com The analytical method must be capable of separating and quantifying all potential residual solvents used in the synthesis of the Rolapitant intermediate.
Table 1: Typical GC-FID Parameters for Residual Solvent Analysis
| Parameter | Typical Condition |
| Column | DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane) ugent.be |
| Column Dimensions | 30 m x 0.53 mm I.D., 3.0 µm film thickness |
| Carrier Gas | Helium or Hydrogen researchgate.net |
| Inlet Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | Initial 40°C for 20 min, ramp to 240°C at 10°C/min, hold for 20 min |
| Headspace Vial Temp | 80 °C chromatographyonline.com |
| Headspace Incubation Time | 15 min chromatographyonline.com |
Chiral Chromatography for Enantiomeric Purity Assessment of the this compound
The synthesis of Rolapitant involves chiral intermediates, where the correct stereochemistry is critical for the pharmacological activity of the final drug. A key intermediate, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, must be obtained with high enantiomeric purity. researchgate.netsenovaph.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of such intermediates. bgb-analytik.com
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of the chiral intermediate. bgb-analytik.com This differential interaction leads to different retention times, allowing for their separation and quantification. The selection of the CSP and the mobile phase is crucial for achieving adequate resolution between the enantiomeric peaks. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for their broad applicability. bgb-analytik.com The method allows for the precise quantification of the undesired enantiomer, ensuring that the chiral purity of the intermediate meets the stringent specifications required for the synthesis of Rolapitant. ajptr.com
Table 2: Illustrative Chiral HPLC Method Parameters
| Parameter | Typical Condition |
| Column | Chiralpak AD or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Diethylamine / Trifluoroacetic acid ajptr.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm ajptr.com |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Purpose | Separation and quantification of the (S)-isomer from the desired (R)-isomer. |
Hyphenated Techniques for Comprehensive Analysis of the this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for impurity profiling, providing both separation and structural information in a single analysis. biomedres.us
LC-MS/MS for Impurity Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of non-volatile and thermally labile impurities that may be present in the this compound. chimia.chresolvemass.ca It combines the high resolving power of HPLC for separating impurities from the main component and from each other, with the high sensitivity and specificity of tandem mass spectrometry for structural elucidation and quantification. thermofisher.com
The process involves separating the sample mixture using LC, after which the eluent is introduced into the mass spectrometer. The instrument provides the molecular weight of the impurities and, through fragmentation analysis (MS/MS), yields structural information that is critical for identifying unknown compounds. resolvemass.ca This technique is essential for detecting and characterizing process-related impurities and degradation products at trace levels, ensuring the purity of the intermediate. chimia.chthermofisher.com
Table 3: Advantages of LC-MS/MS in Impurity Profiling
| Feature | Advantage |
| High Sensitivity | Capable of detecting and quantifying impurities at very low concentrations (trace levels). thermofisher.com |
| High Specificity | Provides molecular weight and structural fragmentation data, allowing for confident identification of unknown impurities. thermofisher.com |
| Versatility | Applicable to a wide range of organic impurities, including those that are non-volatile or thermally unstable. thermofisher.com |
| Quantitative Accuracy | Allows for precise quantification of identified impurities against reference standards or through relative response factors. thermofisher.com |
GC-MS for Trace Contaminant Analysis
While GC-FID is typically used for routine residual solvent analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification and quantification of trace-level volatile and semi-volatile contaminants that may not be part of the standard solvent list. europeanpharmaceuticalreview.commoravek.com This includes the analysis of potentially genotoxic impurities (GTIs), which have very low permissible limits due to their potential for carcinogenicity. europeanpharmaceuticalreview.com
GC-MS offers superior specificity compared to GC-FID because the mass spectrometer acts as a mass-selective detector. omicsonline.org It can identify unknown peaks by comparing their mass spectra to established libraries. For ultra-trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) or dynamic headspace analysis can be used to pre-concentrate volatile analytes before they are introduced into the GC-MS system, significantly enhancing sensitivity. chromatographyonline.com
Table 4: Applications of GC-MS for Trace Contaminant Analysis
| Application | Description |
| Unknown Peak Identification | Provides mass spectra to identify unexpected volatile impurities not corresponding to known solvents. |
| Genotoxic Impurity (GTI) Analysis | Offers the high sensitivity required to detect and quantify potentially mutagenic impurities, such as alkyl halides, at low ppm or ppb levels. europeanpharmaceuticalreview.com |
| Confirmation of Identity | Confirms the identity of solvents in cases of co-elution or matrix interference in GC-FID analysis. |
| Analysis of Raw Materials | Used to screen starting materials and reagents for volatile contaminants before their use in the synthesis of the intermediate. moravek.com |
Titrimetric and Elemental Analysis for Stoichiometry and Purity Verification
Titrimetric analysis , such as acid-base titration, can be used to determine the purity of an acidic or basic intermediate with high precision and accuracy. senovaph.com The method involves reacting the intermediate with a standardized solution of a titrant of known concentration to determine the amount of the substance. ich.org
Elemental analysis (or combustion analysis) determines the percentage composition (by mass) of elements like carbon, hydrogen, and nitrogen within the intermediate. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close agreement provides strong evidence of the compound's identity and purity, and can indicate the presence of inorganic impurities or residual solvents that would not be detected by some chromatographic methods. researchgate.net
Table 5: Principles of Titrimetric and Elemental Analysis
| Method | Principle | Application to Intermediate |
| Acid-Base Titration | Neutralization reaction between an acidic/basic analyte and a standardized basic/acidic titrant. senovaph.com | Assay of an acidic or basic form of the intermediate to determine its absolute purity. |
| Elemental Analysis | Combustion of the sample at high temperature and quantification of the resulting gaseous products (CO₂, H₂O, N₂). | Confirmation of the elemental composition and stoichiometry of the intermediate; serves as an orthogonal purity check. |
Validation of Analytical Methods for Quality Control of the this compound
Validation of analytical procedures is a regulatory requirement to demonstrate that a method is suitable for its intended purpose. europa.euslideshare.net All analytical methods used for the quality control of the this compound must be validated according to ICH Q2(R1) guidelines. europa.eu The validation process involves evaluating several key performance characteristics. pharmaguddu.com
The extent of validation depends on the type of analytical procedure. For impurity tests, parameters like specificity, accuracy, precision, and limit of quantification (LOQ) are critical. slideshare.net For an assay test that determines the purity or content of the intermediate, specificity, accuracy, precision, and linearity are the most important parameters. europa.eu
Table 6: Summary of Validation Parameters as per ICH Q2(R1) Guidelines
| Validation Parameter | Impurity (Quantitative) Test | Assay Test |
| Specificity | Must demonstrate separation of impurities from the analyte and each other. europa.eu | Must demonstrate that the signal is from the analyte only, free from interference. slideshare.net |
| Linearity | Demonstrated from the reporting level to 120% of the impurity specification limit. europa.eu | Demonstrated from 80% to 120% of the nominal test concentration. slideshare.net |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. europa.eu | Typically 80-120% of the test concentration. slideshare.net |
| Accuracy | Determined over the range by spiking the sample with known amounts of impurities. europa.eu | Determined over the range using a minimum of 9 determinations (e.g., 3 levels, 3 replicates each). europa.eu |
| Precision (Repeatability) | Assessed using a minimum of 6 determinations at the target concentration or 9 determinations across the range. slideshare.net | Assessed using a minimum of 6 determinations at 100% of the test concentration. slideshare.net |
| Precision (Intermediate) | Assessed by comparing results from different days, analysts, or equipment. fda.gov | Assessed by comparing results from different days, analysts, or equipment. fda.gov |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected but not necessarily quantified. fda.gov | Not typically required. |
| Limit of Quantitation (LOQ) | The lowest amount of impurity that can be quantified with suitable precision and accuracy. | Not typically required. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH, flow rate) do not significantly affect results. europa.eu | Small, deliberate variations in method parameters do not significantly affect results. europa.eu |
Green Chemistry Principles and Sustainable Synthesis of the Intermediate of Rolapitant
Maximizing Atom Economy and Reaction Efficiency in Intermediate of Rolapitant (B1662417) Synthesis
A core tenet of green chemistry is atom economy, which strives to incorporate the maximum number of reactant atoms into the final product, thereby minimizing waste. In the synthesis of the Rolapitant intermediate, this is achieved by designing efficient reaction pathways.
The construction of the pyrrolidine (B122466) ring, a key structural feature of the intermediate, is a focal point for improving atom economy. Advanced synthetic methods, such as catalytic asymmetric reactions, play a pivotal role. For instance, rhodium-catalyzed asymmetric hydrogenation can establish the desired stereochemistry with high precision, eliminating the need for wasteful chiral auxiliaries. smolecule.com Similarly, one-pot transformations, where multiple reaction steps are performed sequentially in a single reactor, enhance efficiency by avoiding the isolation of intermediates. smolecule.com This is exemplified in the synthesis where a condensation reaction is immediately followed by reduction without isolating the aldehyde intermediate. smolecule.comacs.org Ring-closing metathesis has also proven to be an effective strategy for constructing the nitrogen-containing ring system with good stereochemical control. smolecule.com
| Reaction Type | Catalyst/Method | Key Advantage | Impact on Atom Economy |
| Catalytic Asymmetric Hydrogenation | Rhodium-based catalysts | High stereoselectivity in forming chiral centers. smolecule.com | Reduces the need for resolving agents or chiral auxiliaries, increasing atom economy. smolecule.com |
| One-Pot Transformation | Sequential condensation and reduction | Eliminates intermediate isolation and purification steps. smolecule.comacs.org | Improves overall yield and reduces solvent waste, enhancing atom economy. acs.org |
| Ring-Closing Metathesis | Hoveyda-Grubbs second-generation catalyst | Efficiently forms cyclic structures. smolecule.comacs.org | Creates complex ring systems in a single step, maximizing the incorporation of atoms. smolecule.com |
Utilization of Sustainable and Renewable Feedstocks for the Production of the Intermediate of Rolapitant
A significant goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. For the this compound, this involves exploring bio-derived starting materials.
Amino acids like proline and its derivatives are attractive renewable feedstocks as they provide a pre-existing chiral pyrrolidine core, which is a fundamental part of the intermediate's structure. mdpi.com Glycine can also serve as a versatile starting material for creating pyrrolidine derivatives through cycloaddition reactions. mdpi.com Furthermore, levulinic acid, a platform chemical derived from biomass, can be transformed into 5-methylpyrrolidin-2-one, a potential precursor. mdpi.com The use of these bio-based building blocks can streamline the synthesis and decrease the reliance on fossil fuels.
| Renewable Feedstock | Potential Role in Synthesis | Sustainability Benefit |
| Proline and its derivatives | Chiral source for the pyrrolidine ring. mdpi.com | Naturally abundant, renewable, and provides inherent chirality. mdpi.com |
| Glycine | Starting material for pyrrolidine synthesis via [3+2] cycloaddition. mdpi.com | Simple, readily available amino acid. mdpi.com |
| Levulinic Acid | Precursor to 5-methylpyrrolidin-2-one. mdpi.com | Derived from non-food biomass, promoting a circular economy. mdpi.com |
Green Solvent Selection and Replacement Strategies in this compound Processes
Solvents are a major component of pharmaceutical manufacturing and a significant source of environmental pollution. nd.edu Green chemistry promotes the use of solvents that are less toxic and more environmentally friendly. nd.edu
In the synthesis of the Rolapitant intermediate, efforts are made to replace hazardous traditional solvents with greener alternatives. For example, water and ethanol (B145695) are being explored as reaction media. rsc.orgmdpi.com Solvent-free reaction conditions are also being investigated to minimize waste and environmental impact. mdpi.compharmafeatures.com The goal is to move away from volatile organic compounds (VOCs) that contribute to air pollution. nd.edu
| Traditional Solvent | Green Alternative | Rationale |
| Chlorinated Solvents (e.g., Dichloromethane) | Ethanol-water mixtures rsc.org | Reduced toxicity and environmental persistence. |
| Aprotic Polar Solvents (e.g., DMF) | Solvent-free conditions pharmafeatures.com | Eliminates solvent waste and potential for atmospheric emissions. pharmafeatures.com |
| Toluene (B28343) | i-PrOH/H₂O acs.org | Reduced toxicity and improved safety profile. |
Energy Efficiency and Reduction of Environmental Footprint in the Synthesis of the this compound
Reducing energy consumption is crucial for minimizing the environmental footprint of chemical manufacturing. environmentclearance.nic.in Strategies to improve energy efficiency in the synthesis of the Rolapitant intermediate include using highly active catalysts that allow for lower reaction temperatures and shorter reaction times.
Microwave-assisted synthesis is an energy-efficient technique that can accelerate reaction rates by directly heating the reactants, often leading to higher yields and fewer by-products. mdpi.comtandfonline.com Continuous flow chemistry offers another avenue for energy savings by providing better control over reaction parameters and improving heat transfer compared to traditional batch processes. nih.gov
Waste Minimization and By-product Valorization in the Manufacturing of the this compound
A primary goal of green chemistry is waste minimization, which is closely tied to the concept of a circular economy. gurit.comera-environmental.com In the synthesis of the Rolapitant intermediate, this is addressed by designing processes that generate less waste and by finding value in the by-products that are created. texas.gov
The use of catalytic processes is inherently waste-reducing compared to stoichiometric reactions. nih.gov Where by-products are unavoidable, valorization seeks to convert them into useful materials. kosmospublishers.commdpi.comnih.gov For instance, spent solvents can be recovered, distilled, and reused in the process. environmentclearance.nic.in Additionally, there is growing research into the recovery and reuse of active pharmaceutical ingredients (APIs) from expired products, which could be applied to intermediates as well. acs.orgacs.org
| Waste Reduction Strategy | Description | Environmental Benefit |
| Catalytic Reactions | Using small amounts of catalysts to drive reactions instead of stoichiometric reagents. nih.gov | Significantly reduces the amount of inorganic and organic waste generated. nih.gov |
| Solvent Recovery and Reuse | Distilling and purifying used solvents for re-introduction into the manufacturing process. environmentclearance.nic.in | Reduces the need for fresh solvent, conserves resources, and lowers waste disposal costs. environmentclearance.nic.in |
| By-product Valorization | Finding applications for by-products, turning waste into valuable co-products. kosmospublishers.commdpi.comnih.gov | Promotes a circular economy and reduces the overall environmental impact of the synthesis. mdpi.com |
Intellectual Property Landscape Surrounding the Synthesis of the Intermediate of Rolapitant
Patent Analysis of Key Synthetic Routes and Manufacturing Processes for the Intermediate of Rolapitant (B1662417)
The foundational intellectual property for Rolapitant, including its synthesis, was established by Schering-Plough (now part of Merck & Co.). The core patents disclose the composition of matter for Rolapitant and the key processes for its preparation.
The initial and most prominent patented route is described in U.S. Patent No. 7,049,320. newdrugapprovals.orggoogle.com This patent outlines an 18-step process starting from commercially available materials. newdrugapprovals.orgnewdrugapprovals.org A significant feature of this route is the creation of the spirocyclic diamine scaffold, which constitutes the core of the key intermediate. The synthesis involves several complex steps, including the formation of an oxazolidinone from (S)-phenylglycine and subsequent transformations to build the required framework. preprints.orgmdpi.com The process often requires purification of intermediates at multiple stages, sometimes utilizing column chromatography. newdrugapprovals.org
Alternative synthetic approaches have also been patented, aiming to improve efficiency, reduce costs, or circumvent existing patents. For instance, a patent from Opko Health, Inc. describes a different route that still utilizes the central spirocyclic building block. preprints.org Other entities, such as Suzhou Xinen Pharma, have also filed patents for alternative synthesis methods, suggesting a focus on developing more streamlined processes suitable for large-scale industrial production. patsnap.com These alternative patents often focus on different strategies for constructing the spirocyclic system or introducing the side chains.
Below is a summary of key patents related to the synthesis of Rolapitant and its intermediates.
| Patent Number | Assignee/Applicant | Key Focus of the Patent | Relevance to Intermediate Synthesis |
|---|---|---|---|
| US 7,049,320 | Schering-Plough Corp. | Composition of matter for Rolapitant and its analogs; method of use. google.com | Discloses the original, multi-step synthesis for Rolapitant, detailing the formation of the key spirocyclic intermediate. newdrugapprovals.orgnewdrugapprovals.org |
| WO 2010/028232 A1 | Schering-Plough Corp. | Process and intermediates for the synthesis of diazaspiro[4.5]decan-2-one compounds. newdrugapprovals.org | Focuses specifically on an improved process for preparing Rolapitant, likely providing a more optimized route to the key intermediate. newdrugapprovals.org |
| EP 2464230 B1 | Opko Health, Inc. | Intravenous formulations of Rolapitant. google.com | While focused on formulation, it references and builds upon the foundational synthesis patents for the active ingredient. google.com |
| CN 107311944 A | Suzhou Xinen Pharma Co., Ltd. | A simplified synthesis method of Rolapitant. patsnap.com | Claims a more efficient and cost-effective synthetic route suitable for industrial scale-up, potentially involving novel steps for the intermediate's synthesis. patsnap.com |
Freedom to Operate (FTO) Assessment for the Production of the Intermediate of Rolapitant
A Freedom to Operate (FTO) assessment is a critical due diligence activity for any company planning to manufacture a pharmaceutical product, including its intermediates. This analysis aims to determine whether a proposed commercial process infringes on any valid third-party patents. For the this compound, any generic manufacturer or new developer would need to conduct a thorough FTO analysis.
The patent landscape for Rolapitant's synthesis is complex. The original patents filed by Schering-Plough established a significant patent estate covering not only the final compound but also key intermediates and the processes to make them. newdrugapprovals.orggoogle.com The existence of these patents means that competitors must carefully design their synthetic routes to avoid infringement. This is often referred to as "designing around" existing patents.
Evidence from legal and regulatory documents indicates that FTO has been a significant consideration in the commercial history of Rolapitant. For instance, a Federal Trade Commission order related to corporate acquisitions involving Rolapitant explicitly mentions "Freedom to Operate Searches" as part of the divested assets, highlighting their strategic importance. ftc.gov This underscores that the rights to manufacture Rolapitant and its intermediates without infringing on competitor patents are a valuable and distinct asset.
A prospective manufacturer of the Rolapitant intermediate would need to assess several layers of potential patent coverage:
Composition of Matter Patents: Patents covering the specific chemical structure of the key intermediate itself.
Process Patents: Patents claiming the specific synthetic steps, reagents, and conditions used to produce the intermediate.
Starting Material Patents: In some cases, the synthesis of a novel starting material required for the intermediate's production might also be patented.
Given that the original process patents for Rolapitant have expiration dates extending into the late 2020s, any company wishing to enter the market must either wait for these patents to expire or develop a non-infringing synthetic process. pharma-dept.gov.in The development of such a process would likely be the subject of its own patent applications, as seen with companies like Suzhou Xinen Pharma. patsnap.com
Emerging Patent Trends in Pharmaceutical Intermediate Synthesis Relevant to Rolapitant
The broader field of pharmaceutical synthesis is constantly evolving, and these trends have a direct impact on the patent strategies surrounding intermediates like that of Rolapitant. Companies are increasingly seeking to patent innovations that offer significant advantages over existing methods.
One major trend is the development of more efficient and sustainable manufacturing processes. This includes:
Continuous Manufacturing: Moving from traditional batch processing to continuous flow chemistry can offer significant improvements in efficiency, safety, and quality. Patents in this area often cover specific reactor designs, process parameters, and control systems.
Asymmetric Catalysis: For chiral molecules like Rolapitant, which has three stereogenic centers, the use of novel catalysts to control stereochemistry is a fertile ground for patents. preprints.org An innovative catalytic step that simplifies the synthesis of a chiral intermediate would be a strong candidate for patent protection.
Biocatalysis: The use of enzymes to perform specific chemical transformations is a growing area. A patent might be granted for the use of a particular enzyme to create a key bond in the Rolapitant intermediate with high selectivity, reducing the need for complex protecting group chemistry.
Another significant trend is the increasing use of artificial intelligence (AI) in drug discovery and process development. drugpatentwatch.com AI algorithms can predict synthetic routes, optimize reaction conditions, and even identify novel, patentable processes. drugpatentwatch.com As these technologies become more sophisticated, we can expect to see an increase in patents where AI was used as a tool in the invention process. This could lead to the development of highly optimized and non-obvious synthetic routes for complex intermediates.
Finally, the legislative and regulatory landscape continues to shape patent strategy. For instance, changes in patent term adjustments and the strategies for managing "patent thickets"—dense webs of overlapping patents designed to delay generic competition—are relevant to the entire pharmaceutical industry. drugpatentwatch.compharmainbrief.com Innovators will continue to protect their manufacturing processes with layers of patents, while generic manufacturers will look for opportunities to challenge weaker patents or develop truly novel and non-infringing routes. drugpatentwatch.com
Future Research Directions in the Chemistry and Process Development of the Intermediate of Rolapitant
Exploration of Next-Generation Catalysts and Reagents for Enhanced Efficiency
The synthesis of the Rolapitant (B1662417) intermediate involves several critical catalytic steps, most notably the asymmetric transformations to set the required stereochemistry and the ring-closing metathesis (RCM) to form the spirocyclic core. smolecule.comnewdrugapprovals.org While current methods, such as those using Hoveyda-Grubbs second-generation catalysts, are effective, future research will focus on developing next-generation catalysts for even greater efficiency, selectivity, and sustainability. smolecule.commdpi.com
Research efforts could be directed towards:
Novel Metathesis Catalysts: Developing ruthenium or other metal-based catalysts with higher turnover numbers, lower loading requirements, and improved tolerance to various functional groups. This would streamline the pivotal RCM step, reducing catalyst waste and cost. mdpi.com
Bifunctional Asymmetric Catalysts: For the synthesis of neurokinin receptor antagonist intermediates, bifunctional asymmetric catalysts have shown high efficiency. thieme-connect.comthieme-connect.com Future work could involve designing catalysts that can perform multiple transformations in a single step or facilitate highly enantioselective synthesis of the chiral building blocks of Rolapitant, potentially simplifying the synthetic route. thieme-connect.com
Enzymatic and Biocatalytic Approaches: The use of enzymes, such as transaminases, for the synthesis of chiral amines is a rapidly advancing field. mdpi.comdiva-portal.org Engineering enzymes to produce the specific chiral amine intermediates for Rolapitant could offer a greener, highly selective alternative to traditional chemical catalysis. mdpi.com For instance, alcohol dehydrogenases have been used to create key alcohol intermediates for other NK-1 antagonists with excellent enantiomeric excess. mdpi.com
| Catalyst/Reagent Class | Potential Advantage for Rolapitant Intermediate Synthesis | Research Focus |
| Advanced RCM Catalysts | Higher efficiency, lower catalyst loading, reduced metal waste. | Development of novel Ruthenium or Molybdenum catalysts. |
| Bifunctional Catalysts | Streamlined synthesis, improved enantioselectivity in creating chiral centers. | Design of catalysts combining metal centers and chiral ligands for tandem reactions. thieme-connect.comthieme-connect.com |
| Engineered Biocatalysts | High stereoselectivity, mild reaction conditions, improved sustainability. | Directed evolution of transaminases or dehydrogenases for specific substrate recognition. mdpi.commdpi.com |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Exploration of light-mediated bond formations for key intermediate steps. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical process development. nih.gov For the Rolapitant intermediate, these computational tools can accelerate optimization and unlock novel synthetic pathways.
Predictive Modeling for Catalyst and Reaction Optimization: ML algorithms can be trained on existing reaction data to predict outcomes, such as yield and enantioselectivity, for new catalysts and conditions. rsc.org This data-driven approach can significantly reduce the experimental effort required to optimize critical steps in the Rolapitant synthesis. ethz.ch For instance, deep neural networks have successfully predicted enantioselectivity in asymmetric catalysis, a key aspect of the Rolapitant synthesis. rsc.org
De Novo Synthetic Route Design: AI platforms can analyze the complex structure of the Rolapitant intermediate and propose entirely new synthetic routes. By exploring vast virtual chemical reaction networks, these tools can identify more efficient and cost-effective pathways that may not be obvious to human chemists.
Biocatalyst Engineering: Machine learning models are increasingly used to guide protein engineering. diva-portal.orgnih.gov By predicting how specific mutations will affect an enzyme's stability and activity, AI can accelerate the development of biocatalysts tailored for the synthesis of Rolapitant's chiral building blocks. mdpi.comdiva-portal.org
Continuous Flow Manufacturing and Process Analytical Technology (PAT) for Real-time Monitoring
The shift from batch to continuous flow manufacturing offers significant advantages for producing active pharmaceutical ingredients (APIs) and their intermediates, including improved safety, consistency, and efficiency. curiaglobal.comoutsourcedpharma.com
Continuous Flow Synthesis: The synthesis of Rolapitant intermediates, which involves energetic reagents and complex transformations like RCM, is well-suited for continuous flow processing. smolecule.comasymchem.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. curiaglobal.comrsc.org It also enhances safety when handling potentially unstable intermediates. asymchem.com
Process Analytical Technology (PAT): The integration of PAT is crucial for real-time monitoring and control in a continuous manufacturing setting. pharmaexcipients.compharmanow.live By using in-line spectroscopic tools, the critical quality attributes (CQAs) of the Rolapitant intermediate can be monitored as it is being produced. americanpharmaceuticalreview.comaspentech.com This ensures the process remains within the desired parameters, minimizing batch-to-batch variability and preventing out-of-specification material. americanpharmaceuticalreview.com
| PAT Tool | Application in Rolapitant Intermediate Synthesis | Benefit |
| In-situ Mid-IR/Raman Spectroscopy | Real-time monitoring of reactant consumption, intermediate formation, and product yield. americanpharmaceuticalreview.com | Provides insight into reaction kinetics and mechanisms; ensures reaction completion. americanpharmaceuticalreview.com |
| On-line Mass Spectrometry | Monitoring volatile components during distillation or drying steps. americanpharmaceuticalreview.com | Optimizes solvent removal and prevents thermal degradation of the intermediate. |
| Focused Beam Reflectance Measurement (FBRM) | Monitoring particle size distribution during crystallization steps. americanpharmaceuticalreview.com | Ensures consistent crystal morphology and purity of the isolated intermediate. |
Derivatization Chemistry of the Intermediate of Rolapitant for Broader Applications
The core spiro-lactam structure of Rolapitant is a privileged scaffold in medicinal chemistry. chinesechemsoc.orgacs.org The key intermediates used in its synthesis represent valuable platforms for creating novel derivatives and exploring a broader chemical space. nih.govresearchgate.net
Future research will likely involve the systematic modification of the Rolapitant intermediates to generate libraries of new compounds. This could involve:
Modification of the Phenyl Group: Altering the substitution pattern on the 8-phenyl group of the diazaspiro[4.5]decane core.
Varying the Side Chain: Replacing the 3,5-bis(trifluoromethyl)phenyl ethoxy methyl side chain with other functionalities.
Altering the Spirocyclic Core: Exploring different ring sizes or heteroatom compositions within the spiro-system.
This exploration could lead to the discovery of new NK1 receptor antagonists with improved properties or compounds with entirely new biological activities, expanding the therapeutic potential beyond antiemesis.
Advanced Analytical Techniques for Non-Destructive Characterization of the this compound
Ensuring the quality, purity, and structural integrity of the Rolapitant intermediate is critical. While traditional analytical methods are effective, they are often destructive. Future research will increasingly adopt non-destructive techniques for characterization. nih.gov
Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Raman spectroscopy can provide rapid, non-destructive analysis of the chemical composition and physical properties (e.g., polymorphism) of the solid-state intermediate. farma.com.ronih.govjohronline.com These methods are suitable for at-line or in-line monitoring during production. nih.gov
X-ray Fluorescence (XRF): Energy-dispersive XRF (EDXRF) offers a fast and non-destructive method for screening the elemental purity of pharmaceutical intermediates, ensuring the absence of residual catalyst metals (like Ruthenium from the RCM step) or other inorganic contaminants. malvernpanalytical.com
Solid-State NMR (ssNMR): This powerful technique can provide detailed information about the structure, polymorphism, and intermolecular interactions of the Rolapitant intermediate in its solid form without requiring dissolution.
The adoption of these advanced, non-destructive methods will facilitate more comprehensive quality control throughout the manufacturing process, from raw material to the final intermediate, ensuring a robust and well-characterized synthetic pathway. nih.govjohronline.com
Q & A
Basic Research Questions
Q. What are the critical structural intermediates in Rolapitant synthesis, and how do they influence its neurokinin-1 (NK-1) receptor antagonism?
- Methodological Answer : Key intermediates include the spirocyclic core and trifluoromethylphenyl ethoxy moiety, which are synthesized via asymmetric catalysis and cross-coupling reactions. Structure-activity relationship (SAR) studies reveal that the trifluoromethyl groups enhance binding affinity to NK-1 receptors by optimizing hydrophobic interactions . Researchers should employ X-ray crystallography or molecular docking to validate binding conformations and refine synthetic pathways for intermediates.
Q. How does Rolapitant’s pharmacokinetic profile (e.g., long half-life) inform dosing strategies in preclinical studies?
- Methodological Answer : Rolapitant’s plasma half-life (163–183 hours) enables single-dose efficacy in delayed emesis prevention. Preclinical studies should use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy, validated via positron emission tomography (PET) imaging . Dose optimization in animal models should account for species-specific metabolic differences using LC-MS/MS for plasma analysis.
Q. What experimental design principles are essential for evaluating Rolapitant’s efficacy in chemotherapy-induced nausea and vomiting (CINV) trials?
- Methodological Answer : Trials should follow PICOT criteria: P opulation (patients receiving highly/moderately emetogenic chemotherapy), I ntervention (rolapitant + 5-HT3 antagonist + dexamethasone), C omparison (active control without NK-1 antagonist), O utcome (complete response [CR]: no emesis/rescue medication), and T imeframe (delayed phase: 24–120 hours post-chemotherapy) . Stratified randomization and blinded endpoint assessment reduce bias.
Advanced Research Questions
Q. How can researchers resolve contradictions in Rolapitant’s efficacy for nausea control across clinical trials?
- Methodological Answer : Discrepancies arise from heterogeneity in chemotherapy agents (e.g., cisplatin vs. carboplatin) and assessment tools (Visual Analog Scale [VAS] vs. Functional Living Index-Emesis [FLIE]). Researchers should conduct meta-analyses with subgroup stratification by emetogenicity and use mixed-effects models to adjust for confounding variables like prior CINV history .
Q. What strategies mitigate Rolapitant’s CYP2D6 inhibition in polypharmacy scenarios?
- Methodological Answer : Rolapitant inhibits CYP2D6 for ≥28 days, increasing exposure to substrates (e.g., tamoxifen). Researchers should:
- Screen for CYP2D6 polymorphisms in trial cohorts.
- Use physiologically based pharmacokinetic (PBPK) modeling to predict drug interactions.
- Prioritize alternative antiemetics (e.g., aprepitant) in patients on narrow-therapeutic-index CYP2D6 substrates (e.g., thioridazine) .
Q. How can longitudinal studies assess Rolapitant’s safety over multiple chemotherapy cycles?
- Methodological Answer : Implement a multi-cycle design with repeated PK sampling and adverse event (AE) tracking (e.g., constipation, fatigue). Use generalized estimating equations (GEEs) to analyze AE trends and Kaplan-Meier survival analysis for time-to-event outcomes (e.g., treatment discontinuation) .
Q. What methodologies elucidate Rolapitant’s teratogenic potential in developmental models?
- Methodological Answer : Embryotoxicity studies in chick embryos or zebrafish models reveal dose-dependent skeletal anomalies (e.g., vertebral defects). Researchers should apply whole-mount staining (e.g., Alcian Blue) for cartilage visualization and transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., Wnt signaling) .
Q. How do post-hoc analyses inform Rolapitant’s efficacy in specific cancer subtypes (e.g., breast vs. lung)?
- Methodological Answer : Subgroup analyses of phase III trials show superior CR rates in breast cancer patients receiving anthracycline-cyclophosphamide regimens. Researchers should use interaction tests to evaluate heterogeneity and propensity score matching to balance baseline characteristics (e.g., age, ECOG status) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
